Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
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Overview
Description
“Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1205676-44-3 . It is used as a research chemical .
Molecular Structure Analysis
The molecular weight of “Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is 191.66 . The linear formula of this compound is C8H14ClNO2 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The compound should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Synthesis Methods
- Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates were synthesized from oxalylation of enamine, prepared from condensation of five-membered cyclic -keto ester and phenylalkylamine, followed by addition of water or methanol. This process involves the formation of an unstable N-acyliminium and leads to stable adducts through nucleophilic addition to the endo-ene type pyrrolinium (Seo Won-Jun et al., 1994).
Chemical Transformations
- Cyclopenta[c]pyrrole-4-carbonitrile transforms by hydroxylamine in hot alcohol to tetrahydro-1-imino-3,5,5,6a-tetramethyl-4-cyclopenta[c]pyrrole methyl ketone oxime. This contrasts with cyclopentapyrrole 10, which afforded a different product. The amide of cyclopenta[c]pyrrole-4-carboxamide yielded the isomeric 2a,3,4,4a,5,6,6a,6b-octahydro-2a,4,4,6a-tetramethyl-5-(phenylimino)pentaleno[1,6-bc]-pyrrol-2-(1H)one under certain conditions (Bell et al., 1977).
Application in Synthesis of Other Compounds
- N-protected tropenone undergoes retro-Mannich reactions to 2-pyrrolyl ketones in the presence of Lewis or Bronsted acids. This process is used to obtain pyrrole derivatives, with the potential for Grob fragmentation of certain bicyclic compounds (Cramer et al., 2004).
Biologically Active Derivatives
- The synthesis of bicyclic amino acids from D-mannose leads to compounds like octahydropyrano[3,2-b]pyrrole-2-carboxylic acids, used in creating aeruginosin analogs and peptidomimetics. This demonstrates the potential for application in developing biologically active molecules (Ella-Menye et al., 2008).
Novel Antimicrobial Agents
- Oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties were synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis and resistant Gram-positive and -negative bacteria. This highlights the potential for developing new antimicrobial compounds (Bhattarai et al., 2014).
Anti-HCV Activity
- Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one derivatives have been identified as new agents with anti-HCV activity, showing potency against different HCV genotypes without antimetabolic effects. This discovery points to new antiviral compounds for hepatitis C virus (Kaushik-Basu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHGYVJEBVNQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672218 |
Source
|
Record name | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | |
CAS RN |
1219204-23-5 |
Source
|
Record name | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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